molecular formula C11H23Br B050512 1-Bromoundecane CAS No. 693-67-4

1-Bromoundecane

Cat. No.: B050512
CAS No.: 693-67-4
M. Wt: 235.2 g/mol
InChI Key: IKPSIIAXIDAQLG-UHFFFAOYSA-N
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Description

Safety and Hazards

1-Bromoundecane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Biochemical Analysis

Biochemical Properties

1-Bromoundecane is used in the preparation of Grignard reagents by reacting with magnesium in tetrahydrofuran . The resulting Grignard reagent can interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the preparation of Grignard reagents These reagents are known to participate in various chemical reactions, including nucleophilic additions and substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of undecanol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). This method is preferred due to its higher yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoundecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Undecanol, undecanenitrile, and undecyl azide.

    Elimination: Undecene.

Comparison with Similar Compounds

  • 1-Bromodecane (C10H21Br)
  • 1-Bromododecane (C12H25Br)
  • 1-Bromooctane (C8H17Br)
  • 1-Bromohexadecane (C16H33Br)

Comparison: 1-Bromoundecane is unique among its homologs due to its specific chain length, which imparts distinct physical and chemical properties. For instance, compared to 1-bromodecane and 1-bromododecane, this compound has a higher boiling point and density, making it suitable for applications requiring higher thermal stability .

Properties

IUPAC Name

1-bromoundecane
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InChI

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSIIAXIDAQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2049349
Record name 1-Bromoundecane
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Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromoundecane
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CAS No.

693-67-4
Record name 1-Bromoundecane
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Record name Undecane, 1-bromo-
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Record name Undecane, 1-bromo-
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Record name 1-Bromoundecane
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Record name 1-bromoundecane
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Record name 1-Bromoundecane
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Synthesis routes and methods

Procedure details

Undecanol (14 g), 48% aqueous hydrobromic acid (30 g) and concentrated sulphuric acid (5 ml) are heated together under reflux for 51/2 hours. After cooling, water is added and the organic layer is separated, washed with concentrated sulphuric acid (20 ml), brine (50 ml) and dilute aqueous sodium carbonate (50 ml), and is then dried over calcium chloride. Distillaion under vacuum gives 1-bromoundecane (12 g) as a yellow oil, b.p. 60°-70° C./0.1 mm.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-bromoundecane in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic lactones, a class of compounds found in natural products with diverse biological activities. Researchers successfully synthesized 5-hexadecanolide, 6-acetoxy-5-hexadecanolide, and tanikolide using this compound as a key starting material. [] This involved a Wittig olefination reaction followed by Grignard addition to build the 16-carbon skeleton, which was further modified to obtain the desired lactone derivatives. []

Q2: How is this compound characterized structurally?

A2: Multiple techniques confirm the structure of this compound:

  • Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []
  • Nuclear Magnetic Resonance Spectroscopy (1H NMR): Offers detailed insights into the hydrogen atom arrangement within the molecule. []
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the structure. []

Q3: What physical properties of 1-bromoalkanes, including this compound, have been investigated?

A3: Researchers have extensively studied the density and viscosity of 1-bromoalkanes, including this compound, at various temperatures. [] The molar volume of these compounds exhibits a predictable additive behavior based on the number of methylene groups and the terminal bromine atom. [] Furthermore, the viscosity of 1-bromoalkanes is influenced by both the length of the carbon chain and temperature. [] This data is crucial for understanding the physical behavior and potential applications of these compounds.

Q4: Are there efficient methods for synthesizing this compound?

A4: Yes, this compound can be efficiently synthesized from lauric acid using the Cristol-Firth modification of the Hunsdiecker reaction. [] This method involves reacting lauric acid with N-bromosuccinimide, with optimized conditions leading to a 60% yield of this compound with high purity (above 98%). []

Q5: Have any studies explored the thermodynamic properties of this compound?

A5: Research has delved into the isobaric heat capacity and isothermal compressibility of 1-bromoalkanes, including this compound. [], [] These studies provide valuable insights into the energy landscape and molecular interactions within these compounds, contributing to a deeper understanding of their physical properties and behavior.

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